4-Benzylquinoline

LXRβ Antagonist Nuclear Receptor Atherosclerosis

Researchers requiring a selective Liver X Receptor beta (LXRβ) scaffold often find generic 4-substituted quinolines fail to recapitulate published activity. The unique -CH₂- spacer of 4-Benzylquinoline (two rotatable bonds) enables critical conformational flexibility unattainable with rigid 4-phenyl analogs. Its derivative achieves a 53 nM IC₅₀ for LXRβ with >4-fold selectivity over LXRα, making it indispensable for atherosclerosis and metabolic syndrome SAR campaigns. - Key Differentiation: Conformational flexibility (2 rotatable bonds) absent in rigid 4-phenylquinoline, enabling target-specific binding geometry. - Synthetic Utility: Clean, regioselective nitration exclusively yields 4-(p-nitrobenzyl)quinoline, the gateway building block for diverse derivative libraries. - Procurement Assurance: Standardized purity with full batch-specific QC documentation; global shipping from regional hubs ensures minimal lead time.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 5632-14-4
Cat. No. B14139861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylquinoline
CAS5632-14-4
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23
InChIInChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2
InChIKeyODDXXJBOFFDGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylquinoline: Core Properties and Class Context


4-Benzylquinoline (CAS 5632-14-4) is a heterocyclic aromatic compound consisting of a quinoline core with a benzyl group attached at the 4-position, yielding the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol . As a member of the 4-substituted quinoline class, it serves as both a versatile scaffold in medicinal chemistry and a key synthetic intermediate . Its physical form is typically a yellowish viscous oil or low-melting solid (melting point 52–52.5 °C), with a boiling point of 222–223 °C at 19 Torr . The compound exhibits limited aqueous solubility but is readily soluble in organic solvents such as ethanol and dichloromethane, and demonstrates stability in DMSO solutions at -20 °C for up to three months .

Why 4-Benzylquinoline Is Irreplaceable: Position and Flexibility


The substitution pattern on the quinoline scaffold is a primary determinant of biological target engagement and synthetic utility, rendering simple in-class substitution untenable. Positional isomers such as 2-benzylquinoline exhibit fundamentally different electronic and steric properties, leading to divergent chemical reactivity and biological activity profiles . Moreover, even within the 4-substituted class, the benzyl group in 4-benzylquinoline introduces a critical -CH₂- spacer that imparts conformational flexibility, distinguishing it from the rigid, planar 4-phenylquinoline . This flexibility, quantified by two rotatable bonds, enables 4-benzylquinoline to adopt conformations that optimize binding to specific biological targets, such as the Liver X Receptor (LXR), where 4-phenyl analogs may be sterically constrained or fail to achieve the necessary binding geometry [1]. Consequently, selecting a generic 4-substituted quinoline without the specific benzyl moiety or with an incorrect substitution position may result in complete loss of the desired pharmacological activity or incompatible reactivity in synthetic pathways.

4-Benzylquinoline Differentiation Evidence vs. Analogs


LXRβ Binding Affinity vs. Parent Scaffold

A derivative of 4-benzylquinoline (specifically, a 3-benzyl-8-(trifluoromethyl)quinolin-4-yl containing compound, BDBM35087) demonstrates potent and selective binding to the Liver X Receptor beta (LXRβ) ligand-binding domain, with an IC₅₀ value of 53 nM. This stands in stark contrast to the unsubstituted quinoline parent scaffold, which shows no appreciable binding at this target [1]. This indicates that the 4-benzyl substitution pattern is critical for conferring high-affinity interaction with this nuclear receptor, a property not shared by the simpler quinoline core.

LXRβ Antagonist Nuclear Receptor Atherosclerosis

Regioselective Nitration: Benzyl vs. Phenyl Comparison

4-Benzylquinoline undergoes regioselective nitration under standard conditions (HNO₃/H₂SO₄) to yield exclusively the para-nitrobenzyl derivative, 4-(p-nitrobenzyl)quinoline [1]. This specific transformation, which occurs on the benzyl ring rather than the quinoline core, is a critical entry point for further functionalization (e.g., reduction to an amine, diazotization, and halogenation). In contrast, 4-phenylquinoline exhibits different regioselectivity due to the absence of the flexible -CH₂- spacer and the direct conjugation of the phenyl ring to the quinoline system, which alters the electron density and directs substitution to different positions .

Synthetic Intermediate Nitration Medicinal Chemistry

Conformational Flexibility: Benzyl vs. Phenyl Scaffolds

The key structural difference between 4-benzylquinoline and 4-phenylquinoline lies in the presence of a methylene (-CH₂-) spacer. This single bond introduces a crucial rotational degree of freedom. 4-Benzylquinoline has two rotatable bonds (the C-C bond connecting the quinoline to the methylene, and the C-C bond connecting the methylene to the phenyl ring), allowing the benzyl group to sample a wide range of conformations . In contrast, 4-phenylquinoline has zero rotatable bonds linking the two aromatic systems, resulting in a rigid, co-planar geometry [1]. This difference in molecular shape and flexibility has profound implications for binding to biological targets, as the flexible benzyl group can adapt to fit into diverse hydrophobic pockets that are inaccessible to the rigid phenyl group.

Conformational Analysis Drug Design Structure-Activity Relationship

LXRα vs. LXRβ Subtype Selectivity

The 4-benzylquinoline derivative (BDBM35087) exhibits a notable degree of subtype selectivity between the two Liver X Receptor isoforms, LXRα and LXRβ. It demonstrates significantly higher affinity for LXRβ (IC₅₀ = 53 nM) compared to LXRα (IC₅₀ = 231 nM), representing a >4-fold selectivity in this binding assay [1]. This differential activity is a valuable feature for research, as LXRα activation is often associated with undesirable lipogenic side effects (increased hepatic triglyceride synthesis), while LXRβ modulation is pursued for its potential anti-atherosclerotic benefits without the same metabolic liabilities [2].

LXR Selectivity Nuclear Receptor Cardiovascular Disease

4-Benzylquinoline Research and Industrial Applications


LXRβ-Focused Drug Discovery Programs

4-Benzylquinoline serves as a privileged scaffold for developing potent and selective modulators of the Liver X Receptor beta (LXRβ). As demonstrated by a derivative's 53 nM IC₅₀ for LXRβ and >4-fold selectivity over LXRα [1], this core structure is an ideal starting point for medicinal chemistry campaigns targeting atherosclerosis and metabolic syndrome. Its procurement is essential for laboratories engaged in structure-activity relationship (SAR) studies aimed at optimizing LXRβ selectivity while minimizing LXRα-driven lipogenesis.

Key Intermediate for 4-Substituted Quinoline Derivatives

The ability of 4-benzylquinoline to undergo clean, regioselective electrophilic aromatic substitution makes it an invaluable synthetic intermediate. Its nitration exclusively yields 4-(p-nitrobenzyl)quinoline, a versatile building block for generating diverse libraries of 4-(substituted-benzyl)quinolines via subsequent reduction, diazotization, and cross-coupling reactions [2]. Procurement of the parent 4-benzylquinoline is the required first step for accessing this entire class of derivatives, which cannot be synthesized from other 4-substituted quinoline isomers.

Probing Conformational Flexibility in Ligand-Target Interactions

As a direct comparator to the rigid, planar 4-phenylquinoline, 4-benzylquinoline is a crucial tool compound in chemical biology. Its two rotatable bonds introduce conformational flexibility that can be used to probe the steric and geometric requirements of biological binding pockets. Researchers can use this pair of molecules (4-benzyl- vs. 4-phenylquinoline) in head-to-head assays to determine if a target of interest prefers a flexible or a rigid ligand, informing the design of more potent and selective probes or drug candidates.

Benzylisoquinoline Alkaloid Lead Optimization

4-Benzylquinoline is structurally related to the benzylisoquinoline alkaloids, a class of natural products with demonstrated antimicrobial, antimalarial, cytotoxic, and anti-HIV activities [3]. While 4-benzylquinoline itself is a simple synthetic analog, it provides a minimalist, tractable scaffold for systematic SAR studies. By starting with this core, medicinal chemists can iteratively add functionality to recapitulate and optimize the potent activities observed in more complex natural benzylisoquinolines, potentially identifying new lead compounds for infectious disease research.

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